tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with an imidazole derivative under specific conditions. The reaction may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole-carbonyl bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein-ligand binding studies. The imidazole ring is known to interact with metal ions, making it useful in metalloprotein research.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its imidazole ring can mimic the histidine residue in biological systems, making it a candidate for enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its imidazole and pyrrolidine rings. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyrrolidine ring can provide steric hindrance or flexibility, affecting the overall binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(1H-imidazol-1-ylcarbonyl)pyrrolidine-1-carboxylate is unique due to the position of the imidazole ring attachment, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug design and materials science.
Properties
IUPAC Name |
tert-butyl 2-(imidazole-1-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-4-5-10(16)11(17)15-8-6-14-9-15/h6,8-10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZCHQEHLWTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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